molecular formula C14H22O3 B8641133 p-tert-Butyl(2,2-dimethoxyethoxy)benzene CAS No. 72152-73-9

p-tert-Butyl(2,2-dimethoxyethoxy)benzene

Cat. No. B8641133
CAS RN: 72152-73-9
M. Wt: 238.32 g/mol
InChI Key: RMRIGZDUZFDJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-tert-Butyl(2,2-dimethoxyethoxy)benzene is a useful research compound. Its molecular formula is C14H22O3 and its molecular weight is 238.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality p-tert-Butyl(2,2-dimethoxyethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-tert-Butyl(2,2-dimethoxyethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

72152-73-9

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

1-tert-butyl-4-(2,2-dimethoxyethoxy)benzene

InChI

InChI=1S/C14H22O3/c1-14(2,3)11-6-8-12(9-7-11)17-10-13(15-4)16-5/h6-9,13H,10H2,1-5H3

InChI Key

RMRIGZDUZFDJNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5.33 g (0.133 mol.) of sodium hydride (60%) and 200 ml of anhydrous N,N-dimethylformamide, there was added dropwise a solution of 20.00 g (0.133 mol.) of 4-(1,1-dimethylethyl)phenol in 50 ml of anhydrous N,N-dimethylformamide with stirring at a temperature of from 5° C. to 10° C. for 10 minutes. Then the reaction mixture was stirred at the same temperature for 30 minutes. To the above mixture, there was added dropwise 24.75 g (0.146 mol.) of bromoacetoaldehyde dimethylacetal in 50 ml of anhydrous N,N-dimethylformamide with stirring at the same temperature for 30 minutes. The reaction mixture was then stirred at room temperature for 20 hours. After the reaction was completed, the reaction mixture was poured into water and extracted with ethyl acetate. Then the residue was washed three times with a saturated aqueous solution of ammonium chloride, dried over magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography to give 30.00 g of 2-[4-(1,1-dimethylethyl)phenoxy]-1,1-dimethoxyethane as a light-yellowish oily substance (nD22.8 1.4911).
Quantity
5.33 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
24.75 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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